N-Heptan-2-yl-N'-(2,4,4-trimethylpentan-2-yl)thiourea
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Overview
Description
N-Heptan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea typically involves the reaction of heptan-2-amine with 2,4,4-trimethylpentan-2-isothiocyanate. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Heptan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-Heptan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-Heptan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt cell membranes, and interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(2,4,4-trimethylpentan-2-yl)thiourea
- N-Heptan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)urea
- N-Heptan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)guanidine
Uniqueness
N-Heptan-2-yl-N’-(2,4,4-trimethylpentan-2-yl)thiourea is unique due to its specific structural features, such as the presence of both heptan-2-yl and 2,4,4-trimethylpentan-2-yl groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62549-31-9 |
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Molecular Formula |
C16H34N2S |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-heptan-2-yl-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C16H34N2S/c1-8-9-10-11-13(2)17-14(19)18-16(6,7)12-15(3,4)5/h13H,8-12H2,1-7H3,(H2,17,18,19) |
InChI Key |
QLUDTMOJIYKKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(=S)NC(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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